REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:10][CH:11]=C.[F-].[Cs+].Cl.[C:16](OCC)(=O)C>C(N(CC)C1C=CC=CC=1)C>[CH3:1][O:2][C:3]1[C:4]2[O:9][C:10]([CH3:11])=[CH:16][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OCC=C
|
Name
|
|
Quantity
|
15.85 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
217.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite bed
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuo
|
Type
|
CUSTOM
|
Details
|
gave crude product (11.0 g) as dark brown oil
|
Type
|
CUSTOM
|
Details
|
It was then purified through silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1OC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |